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molecular formula C7H3FN2O3 B1397924 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1134198-38-1

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No. B1397924
M. Wt: 182.11 g/mol
InChI Key: YLRYYSYQJNBSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426443B2

Procedure details

Nitric acid (0.326 mL, 7.29 mmol) 70% was added dropwise to a stirred solution of 2-fluoro-4-hydroxybenzonitrile (1 g, 7.29 mmol) in acetic acid (20 mL). The resulting solution was warmed to 40° C. for 24 hr. Solvent removed under reduced pressure to afford a yellow solid. Recrystallisation from EtOH (˜15 mL) afforded 2-fluoro-4-hydroxy-5-nitrobenzonitrile (401 mg, 2.202 mmol, 30.2% yield) as a yellow solid.
Quantity
0.326 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]>C(O)(=O)C>[F:5][C:6]1[CH:13]=[C:12]([OH:14])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
0.326 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from EtOH (˜15 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.202 mmol
AMOUNT: MASS 401 mg
YIELD: PERCENTYIELD 30.2%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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